3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a chromen-2-one core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin as the primary starting materials.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Alkylation: The intermediate compound is then subjected to alkylation using 2-methylprop-2-en-1-yl bromide in the presence of a suitable base like sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromen-2-one core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- 3-(3,4-dimethoxyphenyl)-propionic acid
- 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one stands out due to its unique chromen-2-one core structure and the presence of both methoxy and alkyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-5-15-9-17(21(22)26-19(15)11-16)14-6-8-18(23-3)20(10-14)24-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDBEKMCJAACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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